CCR5 Antagonist Potency
In a preliminary pharmacological screen, 3,5-dichlorophenoxyacetonitrile was identified as a CCR5 antagonist [1]. Its activity was quantified in a cell-cell fusion assay, showing an IC₅₀ of 1.86 × 10⁶ nM against the human CCR5 receptor [2]. While this indicates that the compound engages the target, its potency is several orders of magnitude lower than that of clinically validated CCR5 antagonists. For context, maraviroc, an FDA-approved CCR5 antagonist, exhibits IC₅₀ values in the low nanomolar range (3.3–7.2 nM) in radioligand binding assays .
| Evidence Dimension | CCR5 Antagonist Potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.86 × 10⁶ nM (1.86 mM) |
| Comparator Or Baseline | Maraviroc (FDA-approved CCR5 antagonist): IC₅₀ = 3.3–7.2 nM |
| Quantified Difference | ~5–6 orders of magnitude less potent than maraviroc |
| Conditions | Inhibition of HIV-1 gp120-induced cell-cell fusion for target compound; radioligand binding assay for comparator |
Why This Matters
This evidence positions 3,5-dichlorophenoxyacetonitrile not as a lead drug candidate, but as a valuable fragment or tool compound for studying CCR5-ligand interactions or for use as a starting point in medicinal chemistry optimization campaigns.
- [1] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar. View Source
- [2] BindingDB. BDBM50350040. CHEMBL1813445. IC₅₀: 1.86E+6 nM. Assay Description: Antagonist activity against human CCR5 receptor. View Source
